[1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate
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Overview
Description
[1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring system substituted with a chlorophenyl group and a dichlorobenzoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminonaphthalene to form the imine intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzoate: Similar in structure but contains a triazole ring instead of an imine group.
[1-(4-chlorophenyl)ethyl]methylamine hydrochloride: Contains a chlorophenyl group but lacks the naphthalene and dichlorobenzoate moieties.
Uniqueness
The uniqueness of [1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate lies in its combination of structural features, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C24H14Cl3NO2 |
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Molecular Weight |
454.7 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H14Cl3NO2/c25-16-6-9-18(10-7-16)28-14-21-19-4-2-1-3-15(19)5-12-23(21)30-24(29)20-11-8-17(26)13-22(20)27/h1-14H |
InChI Key |
ZKOXJWRSXYZKRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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